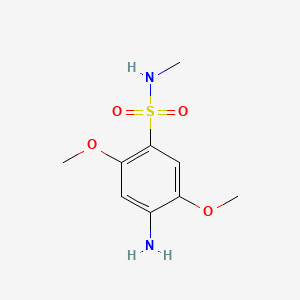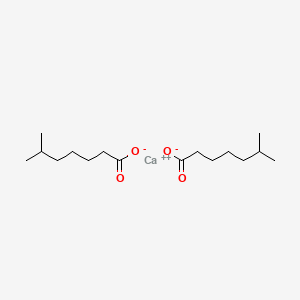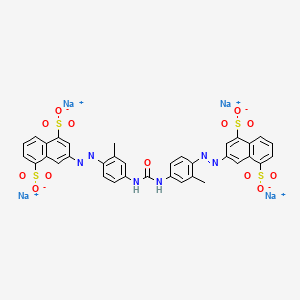
3-氯-2-甲基苯磺酰氯
概述
描述
3-Chloro-2-methylbenzenesulfonyl chloride is an aryl sulfonyl chloride derivative with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol . It is a white to light yellow crystalline solid that is moisture-sensitive and has a melting point of 71-74°C . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学研究应用
3-Chloro-2-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of sulfonamide-based compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules to study their structure and function.
Medicine: Employed in the synthesis of drugs with antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
安全和危害
3-Chloro-2-methylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Mode of Action
3-Chloro-2-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is likely to undergo nucleophilic substitution reactions with its targets. The chlorine atom is displaced by a nucleophile, such as an amine or alcohol group on the target molecule, leading to the formation of a sulfonamide or sulfonate ester .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive molecules could influence the action, efficacy, and stability of 3-Chloro-2-methylbenzenesulfonyl chloride . For example, its reactivity might be enhanced in a basic environment due to the increased presence of nucleophiles.
生化分析
Biochemical Properties
3-Chloro-2-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It interacts with various enzymes, proteins, and other biomolecules, primarily through sulfonylation reactions. These interactions often result in the modification of the biomolecules, altering their activity and function. For instance, 3-Chloro-2-methylbenzenesulfonyl chloride can react with amino groups in proteins, leading to the formation of sulfonamide bonds .
Cellular Effects
The effects of 3-Chloro-2-methylbenzenesulfonyl chloride on cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, 3-Chloro-2-methylbenzenesulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methylbenzenesulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with nucleophilic groups such as amino or hydroxyl groups in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, 3-Chloro-2-methylbenzenesulfonyl chloride can influence gene expression by modifying transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methylbenzenesulfonyl chloride can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored in an inert atmosphere at room temperature to maintain its stability . Over time, degradation products may form, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that 3-Chloro-2-methylbenzenesulfonyl chloride can have lasting effects on cellular function, particularly in terms of protein modification and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve a measurable biological effect .
Metabolic Pathways
3-Chloro-2-methylbenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the sulfonylation of metabolic enzymes can alter their activity, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-methylbenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, binding to specific transporters can facilitate the uptake of 3-Chloro-2-methylbenzenesulfonyl chloride into cells, where it can exert its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methylbenzenesulfonyl chloride is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. The localization of 3-Chloro-2-methylbenzenesulfonyl chloride can influence its activity and function, as it may modify proteins in specific cellular contexts .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylbenzenesulfonyl chloride can be synthesized through the chlorosulfonation of 3-chloro-2-methylbenzene (3-chlorotoluene). The reaction involves the use of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The process is typically carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the preparation of 3-chloro-2-methylbenzenesulfonyl chloride involves the continuous addition of 3-chlorotoluene to a mixture of chlorosulfonic acid and sulfur trioxide (SO₃). The reaction mixture is then heated to a specific temperature range, usually between 60-80°C, to facilitate the formation of the desired product. The crude product is purified through distillation or recrystallization to obtain high-purity 3-chloro-2-methylbenzenesulfonyl chloride .
化学反应分析
Types of Reactions
3-Chloro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of 3-chloro-2-methylbenzenesulfonyl chloride can yield sulfonic acids or sulfonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonyl Hydrides: Obtained via reduction reactions.
Sulfonic Acids and Sulfonate Esters: Produced through oxidation reactions.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methylbenzenesulfonyl chloride
- 4-Chloro-2-methylbenzenesulfonyl chloride
- 3-Chloro-4-methylbenzenesulfonyl chloride
Uniqueness
3-Chloro-2-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. The presence of both a chloro and a methyl group on the benzene ring provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3-chloro-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIYKAQPQRTBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335050 | |
| Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80563-86-6 | |
| Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80563-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














